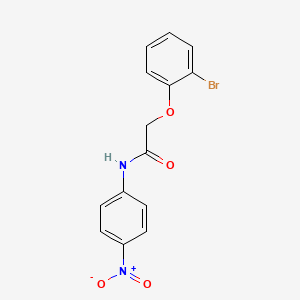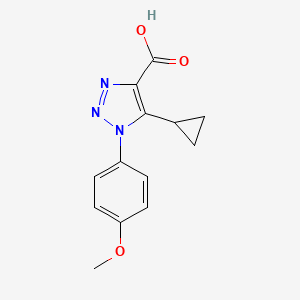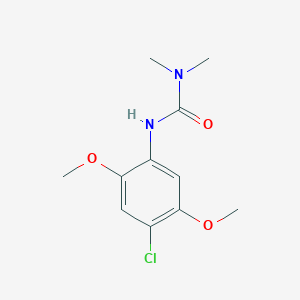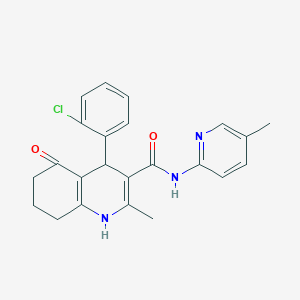![molecular formula C20H19BrO3 B5002415 7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5002415.png)
7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one, also known as BML-210, is a synthetic compound that belongs to the class of flavonoids. It has been shown to exhibit various biological activities and has been the subject of scientific research in recent years. In
Mecanismo De Acción
The mechanism of action of 7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one is not fully understood, but it has been shown to inhibit the activity of various enzymes and signaling pathways involved in inflammation, tumor growth, and oxidative stress. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a signaling pathway involved in inflammation and tumor growth.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to reduce the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to reduce oxidative stress and increase antioxidant enzyme activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has several advantages for lab experiments, including its high purity and high yield synthesis method. It is also relatively stable and can be stored for long periods of time. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful dosing and handling of this compound are required in lab experiments.
Direcciones Futuras
There are several future directions for the study of 7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one. One direction is to further investigate its potential use in the treatment of various diseases, such as cancer, arthritis, and neurodegenerative disorders. Another direction is to investigate its potential to enhance the efficacy of chemotherapy drugs and to reduce the toxicity of these drugs. Further studies are also needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Métodos De Síntesis
7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one can be synthesized using a multi-step process that involves the reaction of 4-propylcoumarin with 3-bromobenzyl bromide in the presence of a base. The resulting intermediate is then reacted with methyl iodide and a base to form the final product. The synthesis method has been optimized to yield a high purity and high yield of this compound.
Aplicaciones Científicas De Investigación
7-[(3-bromobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one has been shown to exhibit various biological activities, including anti-inflammatory, anti-tumor, and anti-oxidative stress effects. It has been studied for its potential use in the treatment of various diseases, such as cancer, arthritis, and neurodegenerative disorders. This compound has also been investigated for its potential to enhance the efficacy of chemotherapy drugs and to reduce the toxicity of these drugs.
Propiedades
IUPAC Name |
7-[(3-bromophenyl)methoxy]-8-methyl-4-propylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO3/c1-3-5-15-11-19(22)24-20-13(2)18(9-8-17(15)20)23-12-14-6-4-7-16(21)10-14/h4,6-11H,3,5,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOCHPLKFKQHFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![diethyl 3-methyl-5-{[(5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B5002337.png)
![3-ethyl-5-[3-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002341.png)


![1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-4-(2-thienylmethyl)-1,4-diazepane](/img/structure/B5002357.png)
![methyl 4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}benzoate](/img/structure/B5002375.png)

![17-(1,3-benzodioxol-5-yl)-1-ethyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5002387.png)

![1-(3-methyl-2-buten-1-yl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5002400.png)


![1-[(2-butoxy-5-chloro-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5002436.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B5002441.png)